Cas no 15850-34-7 (4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide)

4-Methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a synthetic organic compound featuring a thiazole core with a phenyl substituent and a 4-methoxybenzamide moiety. Its Z-configuration around the imine bond enhances structural stability, while the electron-donating methoxy group influences its electronic properties. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in bioactive molecules, particularly for its ability to interact with biological targets via hydrogen bonding and π-stacking. Its well-defined heterocyclic structure makes it a valuable intermediate in the synthesis of more complex derivatives for drug discovery and material science applications.
4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide structure
15850-34-7 structure
Product Name:4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
CAS No:15850-34-7
MF:C17H14N2O2S
MW:310.370262622833
CID:2148243
PubChem ID:668712
Update Time:2025-05-25

4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-phenylthiazol-2-yl)-4-methoxybenzamide
    • 4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
    • 4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
    • (Z)-4-methoxy-N-(4-phenylthiazol-2(3H)-ylidene)benzamide
    • Oprea1_074264
    • Z27772100
    • Benzamide, 4-methoxy-N-(4-phenyl-2-thiazolyl)-
    • LUF-5433
    • Oprea1_747035
    • LEG3NVF47Q
    • SR-01000394983
    • Oprea1_345855
    • 4-methoxy-N-(4-phenylthiazol-2-yl)benzamide
    • AKOS001303429
    • 4-Methoxy-N-(4-phenyl-thiazol-2-yl)-benzamide(LUF5433)
    • AKOS024573980
    • 4-Methoxy-N-(4-phenyl-thiazol-2-yl)-benzamide
    • BDBM50097431
    • STK401912
    • F0013-0443
    • CHEMBL60156
    • EN300-18111100
    • 15850-34-7
    • 4-Methoxy-N-(4-phenyl-2-thiazolyl)benzamide
    • SCHEMBL2753298
    • SR-01000394983-1
    • DB-320414
    • Inchi: 1S/C17H14N2O2S/c1-21-14-9-7-13(8-10-14)16(20)19-17-18-15(11-22-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19,20)
    • InChI Key: FVWGKRAXWKLEHX-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC=2)N=C1NC(C1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 310.07759887Da
  • Monoisotopic Mass: 310.07759887Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 79.5Ų

4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide Pricemore >>

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Additional information on 4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

4-Methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide: A Comprehensive Overview

The compound 4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide (CAS No. 15850-34-7) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides, which are widely studied for their diverse biological activities. The molecule's structure features a benzamide core with a methoxy substituent at the para position and a thiazolidinone moiety attached via an imine linkage. This unique combination of functional groups makes it a promising candidate for exploring novel chemical reactions and bioactive properties.

Recent studies have highlighted the importance of thiazolidinone derivatives in medicinal chemistry due to their ability to modulate various cellular pathways. The 4-methoxy substitution on the benzamide ring is particularly interesting as it can enhance the molecule's solubility and bioavailability, which are critical factors for drug development. Additionally, the imine linkage connecting the benzamide and thiazolidinone moieties introduces rigidity into the molecule, potentially improving its binding affinity to target proteins.

One of the most intriguing aspects of 4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is its potential as an anti-inflammatory agent. Researchers have demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Furthermore, its ability to scavenge free radicals suggests that it may also possess antioxidant properties, making it a versatile candidate for treating conditions such as arthritis and neurodegenerative diseases.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the thiazolidinone intermediate and its subsequent coupling with the methoxybenzamide derivative under controlled conditions. Recent advancements in catalytic asymmetric synthesis have enabled researchers to achieve higher yields and better stereocontrol in the production of this compound, which is essential for its large-scale manufacturing.

In terms of applications, 4-methoxy-N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has shown promise in the field of oncology. Preclinical studies have revealed that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Its selective cytotoxicity against cancer cells compared to normal cells makes it a potential lead compound for developing targeted therapies.

Another area where this compound has garnered significant attention is in the development of antibacterial agents. With the increasing threat of antibiotic resistance, there is an urgent need for novel compounds that can combat multidrug-resistant pathogens. Initial studies suggest that 4-methoxy-N-[...]benzamide exhibits potent activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Further research is underway to elucidate its mechanism of action and optimize its pharmacokinetic properties.

From a structural perspective, the molecule's thiazolidinone ring plays a crucial role in determining its physicochemical properties. The sulfur atom within this ring contributes to its stability and ability to form hydrogen bonds with biological targets. Additionally, the phenyl group attached to the thiazolidinone moiety enhances the molecule's lipophilicity, which is essential for crossing cellular membranes and interacting with intracellular targets.

The discovery and development of 4-methoxy-N-[...]benzamide represent a significant milestone in medicinal chemistry. Its unique structure, coupled with its diverse biological activities, positions it as a valuable tool for advancing our understanding of complex biological systems. As research continues to unfold, this compound holds immense potential for contributing to the development of innovative therapeutic agents that address unmet medical needs.

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